molecular formula C18H18N2O5S B4420051 N-(1,3-benzodioxol-5-ylmethyl)-1-(methylsulfonyl)indoline-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(methylsulfonyl)indoline-5-carboxamide

Cat. No. B4420051
M. Wt: 374.4 g/mol
InChI Key: YCZZPIDRKVQVOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(methylsulfonyl)indoline-5-carboxamide, also known as MDMAI, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDMAI is a synthetic indoline-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-(methylsulfonyl)indoline-5-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This compound has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. This compound has also been shown to inhibit the reuptake of serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. This compound has also been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-1-(methylsulfonyl)indoline-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity, which makes it an ideal compound for studying the effects of neurotransmitter modulation. However, this compound also has some limitations, including its potential toxicity and the lack of long-term safety data.

Future Directions

There are several future directions for N-(1,3-benzodioxol-5-ylmethyl)-1-(methylsulfonyl)indoline-5-carboxamide research, including the development of new this compound derivatives with improved pharmacological properties, the investigation of the long-term safety and toxicity of this compound, and the exploration of this compound's potential applications in the treatment of various disorders, including addiction and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various neurotransmitter systems.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-(methylsulfonyl)indoline-5-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various disorders, including depression, anxiety, and addiction. In neuroscience, this compound has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter systems. In drug discovery, this compound has been studied as a lead compound for the development of new drugs with improved pharmacological properties.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-26(22,23)20-7-6-13-9-14(3-4-15(13)20)18(21)19-10-12-2-5-16-17(8-12)25-11-24-16/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZZPIDRKVQVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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